molecular formula C9H8Br2O2 B14152757 Methyl 2-(dibromomethyl)benzoate CAS No. 90537-01-2

Methyl 2-(dibromomethyl)benzoate

Cat. No.: B14152757
CAS No.: 90537-01-2
M. Wt: 307.97 g/mol
InChI Key: SQIXJMQFTRBFKU-UHFFFAOYSA-N
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Description

Methyl 2-(dibromomethyl)benzoate is an organic compound with the molecular formula C9H8Br2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the methyl group are replaced by bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(dibromomethyl)benzoate can be synthesized through a two-step reaction process. The first step involves the bromination of methyl anthranilate using a brominating reagent such as N-bromo succinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is typically carried out at a temperature range of 5-8°C . The second step involves the diazo bromination of the intermediate product to yield the final compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dibromomethyl)benzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Reduction Reactions: The compound can be reduced to form methyl 2-(bromomethyl)benzoate.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide (NaI) in acetone.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly employed.

Major Products

The major products formed from these reactions include various substituted benzoates, reduced benzoates, and oxidized carboxylic acids.

Scientific Research Applications

Methyl 2-(dibromomethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-(dibromomethyl)benzoate exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(dibromomethyl)benzoate is unique due to the presence of two bromine atoms, which significantly influence its reactivity and potential applications. The dibromomethyl group provides distinct chemical properties that are not observed in its mono-brominated or non-brominated counterparts.

Biological Activity

Methyl 2-(dibromomethyl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with two bromine atoms attached to a methylene group adjacent to the ester functionality. Its molecular formula is C10H8Br2O2C_{10}H_{8}Br_{2}O_{2}. The presence of bromine enhances its electrophilic character, making it reactive towards various nucleophiles.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism by which this compound exerts its biological effects primarily involves the interaction of its bromine atoms with nucleophilic sites in enzymes and proteins. This interaction can lead to alterations in enzyme activity, affecting metabolic pathways and cellular signaling processes.

Case Studies

  • Antifungal Activity : A study evaluated the antifungal efficacy of this compound against Candida species. The compound demonstrated significant inhibition of fungal growth, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
  • Antimicrobial Screening : In a screening assay against Gram-positive and Gram-negative bacteria, this compound showed promising results, inhibiting the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

Data Table: Biological Activity Summary

Activity Tested Organisms Results
AntimicrobialStaphylococcus aureusMIC: 32 µg/mL
Escherichia coliMIC: 64 µg/mL
AntifungalCandida albicansMIC: 16 µg/mL
Aspergillus nigerMIC: 32 µg/mL

Applications in Drug Development

This compound is being investigated as an intermediate in the synthesis of novel pharmaceutical compounds. Its reactivity allows for modifications that may enhance the biological activity of resultant drugs, particularly those targeting infectious diseases.

Properties

CAS No.

90537-01-2

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

methyl 2-(dibromomethyl)benzoate

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5,8H,1H3

InChI Key

SQIXJMQFTRBFKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(Br)Br

Origin of Product

United States

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